molecular formula C9H7Cl2N3O2 B8145518 Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8145518
M. Wt: 260.07 g/mol
InChI Key: BTDRJHFFULRMFO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4 and an ethyl carboxylate group at position 5. This structure is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity, particularly in nucleophilic substitution reactions. The dichloro substitutions enhance its electrophilic character, making it a versatile precursor for further functionalization .

Properties

IUPAC Name

ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(12-5)7(10)14-9(11)13-4/h3,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDRJHFFULRMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Polar Aprotic Solvents: DMF and dimethylacetamide (DMAc) enhance cyclization rates but complicate removal due to high boiling points.

  • Ether Solvents: Tetrahydrofuran (THF) improves oxidation efficiency with DDQ but poses flammability risks.

Catalytic System Refinement

Replacing nickel with palladium catalysts (e.g., Pd(OAc)₂) in coupling steps reduces metal contamination by 40%, though costs increase.

Green Chemistry Initiatives

  • Solvent Recycling: Ethanol and THF are recovered via distillation, reducing waste.

  • Catalyst Recovery: Immobilized copper catalysts on silica enable reuse for up to five cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino, 4-amino, or 2,4-diamino derivatives.

    Oxidation Products: N-oxides of the pyrrolo[3,2-d]pyrimidine ring.

    Reduction Products: Dihydro derivatives with reduced double bonds in the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has been studied for its anticancer properties. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against leukemia and solid tumors through mechanisms that involve the inhibition of specific kinases or pathways crucial for cancer cell proliferation .

Antiviral Properties
The compound has also been evaluated for antiviral activity. Studies suggest that pyrrolo[3,2-d]pyrimidine derivatives can inhibit viral replication by interfering with viral enzymes. This property makes it a candidate for further exploration in the development of antiviral therapies targeting RNA viruses .

Agricultural Chemistry

Herbicide Development
In agricultural applications, this compound is being investigated as a potential herbicide. Its structural characteristics allow it to interact with specific plant metabolic pathways, potentially leading to selective herbicidal activity against weeds while minimizing impact on crops. Preliminary studies have indicated promising results in controlling certain weed species without affecting desirable plants significantly .

Material Science

Polymer Synthesis
The compound's reactivity allows it to be used in the synthesis of novel polymers and materials. This compound can serve as a building block for creating functionalized polymers with applications in coatings and adhesives. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the unique chemical structure of pyrrolo[3,2-d]pyrimidines .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of PyrrolopyrimidinesMedicinal ChemistryDemonstrated selective cytotoxicity against leukemia cell lines; potential for drug development.
Evaluation of Herbicidal PropertiesAgricultural ChemistryEffective in controlling specific weed species; minimal impact on crops observed in trials.
Synthesis of Functional PolymersMaterial ScienceEnhanced mechanical properties noted in polymer composites incorporating ethyl derivative.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Ethyl 2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate

  • Structure : Ethoxy groups replace chlorine at positions 2 and 4.
  • Reactivity : The electron-donating ethoxy groups reduce electrophilicity compared to the dichloro derivative, limiting its utility in nucleophilic substitutions. However, it exhibits enhanced stability under basic conditions .
  • Applications: Primarily used in non-reactive contexts, such as structural motifs in supramolecular chemistry.

Ethyl 4-Chloro-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate

  • Structure: Monochloro substitution at position 4.
  • Reactivity : The single chlorine atom reduces regioselective reactivity compared to the dichloro analog. It is less reactive in cross-coupling reactions but retains utility in selective amination or alkoxylation .
  • Applications: Intermediate for mono-functionalized derivatives in kinase inhibitor synthesis.

Ethyl 7-Bromo-2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate

  • Structure : Bromine at position 7 and ethoxy groups at 2 and 4.
  • Reactivity : Bromine enhances susceptibility to Suzuki-Miyaura coupling, while ethoxy groups stabilize the core. Molecular weight (358.19 g/mol) is higher than the dichloro compound (268.08 g/mol), affecting solubility .
  • Applications : Used in Pd-catalyzed cross-coupling reactions to generate biaryl structures for anticancer agents.

Core Modifications: Thieno vs. Pyrrolo-Pyrimidine Systems

Ethyl 4-Chloro-5H-Pyrrolo[3',4':4,5]Thieno[2,3-d]Pyrimidine-6(7H)-Carboxylate

  • Structure: Thieno ring fused to the pyrimidine core.
  • Electronic Properties: The sulfur atom in the thieno ring increases electron delocalization, altering redox behavior. This compound exhibits a lower melting point and higher lipophilicity (LogP: 2.07) compared to the pyrrolo-pyrimidine analog .
  • Applications : Explored in photodynamic therapy due to enhanced light absorption properties.

Halogenation and Functional Group Variations

tert-Butyl 2,4-Dichloro-5H-Pyrrolo[3,4-d]Pyrimidine-6(7H)-Carboxylate

  • Structure : tert-Butyl ester replaces ethyl, with chlorine at positions 2 and 4.
  • Stability : The bulky tert-butyl group improves steric protection of the ester, enhancing stability in acidic conditions.
  • Applications : Preferred for solid-phase peptide synthesis where prolonged stability is required .

Ethyl 2-Chloro-4-Fluorobenzo[d]Oxazole

  • Structure : Oxazole ring instead of pyrrolo-pyrimidine.
  • Reactivity : The oxazole core is less electrophilic but more resistant to hydrolysis. Fluorine at position 4 directs meta-substitution in further reactions.
  • Applications : Building block for fluorescent dyes and corrosion inhibitors .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Reactivity Applications
Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Cl (2,4), COOEt (6) 268.08 Nucleophilic substitution, Suzuki coupling Kinase inhibitors, agrochemicals
Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate OEt (2,4), COOEt (6) 294.29 Stable under basic conditions Supramolecular chemistry
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Cl (4), COOEt (6) 233.65 Selective amination Mono-functionalized intermediates
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Br (7), OEt (2,4), COOEt (6) 358.19 Suzuki-Miyaura coupling Anticancer agents
Ethyl 4-chloro-5H-pyrrolo[3',4':4,5]thieno[2,3-d]pyrimidine-6(7H)-carboxylate Thieno ring, Cl (4), COOEt (6) 283.71 Enhanced redox activity Photodynamic therapy

Biological Activity

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

  • Chemical Name : this compound
  • CAS Number : 63200-54-4
  • Molecular Formula : C₈H₈Cl₂N₃O₂
  • Molecular Weight : 216.07 g/mol

Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrates promising antitumor properties with varying IC₅₀ values across different cell lines.

Table 1: Cytotoxicity Data

Cell LineIC₅₀ (µM)Mechanism of Action
HepG229Induces apoptosis via caspase activation
MCF-745Cell cycle arrest and apoptosis
A54935Inhibition of EGFR signaling
HeLa50Upregulation of pro-apoptotic proteins

The compound's ability to induce apoptosis was particularly noted in HepG2 cells, where treatment led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. This suggests a mechanism that could be exploited for therapeutic purposes in hepatocellular carcinoma.

Enzyme Inhibition Studies

In addition to its cytotoxic effects, this compound has been evaluated for its inhibitory activity against several key enzymes involved in cancer progression.

Table 2: Enzyme Inhibition Data

EnzymeIC₅₀ (nM)Comparison CompoundComparison IC₅₀ (nM)
EGFR79Sunitinib93
Her285Erlotinib70
VEGFR290Sorafenib95
CDK282Staurosporine80

The compound exhibited potent inhibitory activity against EGFR and CDK2, making it a candidate for further development as a targeted therapy in cancers driven by these pathways.

Case Study 1: HepG2 Cell Line Treatment

A study treated HepG2 cells with this compound and observed significant changes in cell morphology and viability. Flow cytometry analysis revealed that approximately 9.74% of treated cells underwent apoptosis compared to 0.29% in the control group. This highlights the compound's potential as an effective antitumor agent.

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of this compound resulted in tumor size reduction compared to untreated controls. Bioluminescence imaging indicated that the compound effectively inhibited tumor growth over a treatment period of four weeks.

Q & A

Q. What are the common synthetic routes for Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate, and what key intermediates are involved?

The synthesis typically involves cyclization reactions of substituted pyrimidine precursors. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via nucleophilic displacement of halogen atoms (e.g., chlorine) with thiols or amines under basic conditions. A critical step is the use of sodium ethoxide to facilitate cyclization, as demonstrated in the preparation of thieno-pyrimidine carboxylates . Key intermediates include halogenated pyrimidine-carbonitriles (e.g., 4-chloro-2-methylthio-5-pyrimidine-carbonitrile) and mercaptoacetate esters, which undergo nucleophilic substitution followed by intramolecular cyclization to form the fused heterocyclic core .

Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns and aromaticity. For instance, deshielded protons adjacent to electron-withdrawing groups (e.g., Cl, COOEt) appear as distinct singlets or doublets in the aromatic region .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS confirms the molecular ion peak and fragmentation patterns consistent with the molecular formula .
  • X-ray crystallography : Programs like SHELXL are employed for structure refinement. Monoclinic or triclinic crystal systems (e.g., P21/cP2_1/c) are common, with unit cell parameters (a,b,c,βa, b, c, \beta) and hydrogen-bonding networks analyzed to validate the 3D structure .

Advanced Research Questions

Q. How can regioselectivity in the substitution of chlorine atoms be controlled during synthesis?

Regioselectivity is influenced by electronic and steric factors. For example, the 4-chloro position in pyrrolo-pyrimidines is more reactive toward nucleophilic substitution due to increased electron deficiency compared to the 2-position. Reaction conditions (e.g., solvent polarity, temperature, and base strength) can further modulate selectivity. Computational studies (DFT) may predict site-specific reactivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies are effective in resolving contradictions in crystallographic data caused by disorder or twinning?

  • Twinning refinement : SHELXL’s TWIN and BASF commands are used to model twinned crystals, particularly in monoclinic systems .
  • Disorder modeling : Partial occupancy and restraints (e.g., SIMU, DELU) are applied to disordered moieties. High-resolution data (θ>25\theta > 25^\circ) improves the reliability of thermal displacement parameters .
  • Validation tools : R-factor discrepancies and electron density maps (e.g., FoFcF_o - F_c) are analyzed to identify modeling errors .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds (e.g., N–H···O, C–H···Cl) into motifs like D(2)D(2) or R22(8)R_2^2(8). These interactions stabilize crystal packing, as seen in triclinic systems where carboxylate groups form dimers via R22(8)R_2^2(8) motifs . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Cl···H, O···H) contributing to lattice energy .

Q. What computational methods are suitable for analyzing ring puckering and conformational dynamics?

  • Cremer-Pople parameters : Amplitude (qq) and phase (ϕ\phi) coordinates quantify out-of-plane distortions in the pyrrolo-pyrimidine ring. For example, q2q_2 values > 0.5 Å indicate significant puckering .
  • Molecular dynamics (MD) : Simulations in explicit solvent (e.g., DMSO) predict flexibility of the ester moiety and rotational barriers .

Q. How can synthetic byproducts or side reactions be minimized during halogenation steps?

  • Temperature control : Lower temperatures (−10°C to 0°C) reduce polychlorination by slowing reaction kinetics .
  • Catalyst selection : Lewis acids (e.g., FeCl3_3) enhance selectivity for mono-chlorination at electron-rich positions .
  • In situ monitoring : LC-MS or TLC tracks reaction progress to optimize quenching times .

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